molecular formula C13H18N2O B13154336 N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide CAS No. 1315365-91-3

N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide

Cat. No.: B13154336
CAS No.: 1315365-91-3
M. Wt: 218.29 g/mol
InChI Key: RZGCEEZYQYVLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide (CAS 1315365-91-3) is a synthetic compound based on the tetrahydroquinoline (THQ) scaffold, which is of significant interest in medicinal chemistry for the development of novel pharmacologically active agents . This compound is supplied for research purposes as a building block and advanced intermediate . The THQ core is a key structural feature in compounds being investigated for their activity on opioid receptors . Specifically, research into N-acylated THQ analogs has demonstrated their potential as mixed-efficacy ligands targeting the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) . Such a profile, combining MOR agonist and DOR antagonist properties, is a promising strategy for the development of analgesic agents that may produce effective pain relief with a reduced risk of developing tolerance and dependence compared to classical opioids like morphine . The molecular formula of this compound is C13H18N2O, and it has a molecular weight of 218.290 g/mol . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1315365-91-3

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide

InChI

InChI=1S/C13H18N2O/c1-14-13(16)7-6-10-8-9-15-12-5-3-2-4-11(10)12/h2-5,10,15H,6-9H2,1H3,(H,14,16)

InChI Key

RZGCEEZYQYVLMD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1CCNC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with N-methylpropanamide under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The THQ core and propanamide backbone are conserved across related compounds, but substituents at the 1-, 4-, and 6-positions of the THQ ring significantly influence pharmacological and physicochemical properties. Key examples include:

Compound Substituents Key Structural Features Impact on Properties
4g () 6-Benzyl, 1-Cyclobutanecarbonyl Bulky acyl group at position 1; aromatic benzyl at position 6 Enhanced metabolic stability due to cyclobutanecarbonyl; moderate MOR affinity
15b () 6-(Naphthalen-1-ylmethyl) Naphthalene-derived pendant group Increased lipophilicity and extended π-π interactions with MOR; higher retention time (HPLC: 31.42 min)
15c () 6-(Naphthalen-2-ylmethyl) Isomeric naphthalene substitution Diastereomer separation required (HPLC: 32.44–34.75 min); similar ESI-MS (502.1–502.2 [M+Na]+) but distinct receptor binding profiles
14k () 6-(Naphthalen-1-ylmethyl), 1-Acetyl Acetylated nitrogen at position 1 Reduced polarity compared to cyclobutanecarbonyl derivatives; improved solubility in aqueous media
8d () 6-((5-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl) Hydroxy-substituted indenyl group Enhanced hydrogen-bonding potential; moderate MOR/kappa opioid receptor (KOR) selectivity (ESI-MS: 508.1 [M+Na]+)

Key Observations :

  • Lipophilicity : Compounds with naphthalene or benzyl groups (e.g., 15b, 4g) exhibit higher logP values, correlating with prolonged plasma half-lives but reduced aqueous solubility .
  • Stereochemistry : Diastereomers (e.g., 15b vs. 15c) show distinct HPLC retention times and receptor activation profiles, emphasizing the need for chiral resolution during synthesis .
  • Bioavailability : Acetyl or cyclobutanecarbonyl substitutions at position 1 (e.g., 14k, 4g) mitigate first-pass metabolism by reducing susceptibility to esterase cleavage .

Pharmacological and Functional Comparisons

  • 14k and 14l (): Demonstrated balanced MOR agonist/antagonist activity, with hydroxy and methoxy substitutions modulating intrinsic efficacy .
  • 8b (): Methoxy-substituted indenyl derivative showed reduced MOR activation (ESI-MS: 522.1 [M+Na]+) compared to hydroxy analogs, suggesting steric hindrance effects .
  • 4e (): 3-Hydroxybenzyl substitution conferred partial KOR antagonism, highlighting the role of pendant group polarity in receptor selectivity .

Functional Insights from :

  • MOR agonists with bulkier substituents (e.g., naphthalene in 15b) may mimic high-efficacy ligands like DAMGO, which exhibit 2-fold greater [35S]GTPγS binding compared to morphine .

Biological Activity

N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C14H18N2O and a molecular weight of 232.32 g/mol. The compound features a tetrahydroquinoline moiety linked to a propanamide group, which is significant for its biological interactions. The structural uniqueness contributes to its potential effectiveness against various biological targets.

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The mechanisms by which it exerts these effects include:

  • Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects in diseases such as cancer.
  • Receptor Interaction : It has been shown to bind to various receptors in the body, potentially modulating their functions and affecting physiological responses.

Antimicrobial Properties

Studies have demonstrated that this compound possesses notable antimicrobial activity. Its efficacy against different bacterial strains has been documented, indicating its potential as an antibiotic agent. The specific interaction with microbial enzymes further elucidates its mechanism of action in inhibiting microbial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it can influence the expression of proteins involved in cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antinociceptive Effects : A study demonstrated that derivatives of tetrahydroquinoline analogues exhibited significant antinociceptive effects in animal models. Specifically, certain analogues showed dose-dependent pain relief comparable to established analgesics .
  • Binding Affinity Studies : Research has shown that this compound exhibits high binding affinity at various opioid receptors (MOR and DOR), which are crucial for pain management therapies. For example:
    CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
    This compound0.22 ± 0.029.4 ± 0.868 ± 2
    Morphine6.3 ± 2.5171 ± 18.960.9 ± 17.3
    These findings suggest a promising profile for pain relief applications while maintaining selectivity over other receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.